N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxyethyl group and a dioxaborolane moiety
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-11-10-12(14(20)18-8-9-19)6-7-13(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,19H,8-9H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUJUWCLSKQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common approach is the reaction of 3-methyl-4-bromo-benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group. This is followed by the reaction with 2-chloroethanol to introduce the hydroxyethyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of new biaryl compounds through cross-coupling.
Scientific Research Applications
N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The dioxaborolane moiety can facilitate the formation of boron-containing complexes, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
- N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine
- N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
N-(2-Hydroxyethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a hydroxyethyl group and a dioxaborolane moiety on a benzamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
